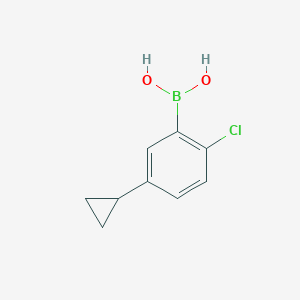
(2-Chloro-5-cyclopropylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-5-cyclopropylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a cyclopropyl group. The combination of these functional groups imparts distinct reactivity and stability to the molecule, making it valuable in synthetic chemistry and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-cyclopropylphenyl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides and vinyl halides . The reaction conditions often include the use of a palladium catalyst and a suitable base, such as potassium acetate (KOAc) or potassium phenoxide (KOPh), to facilitate the transmetalation step . The resulting boronate esters can be hydrolyzed to yield the desired boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
(2-Chloro-5-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or other peroxides can be used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the chlorine atom.
科学的研究の応用
(2-Chloro-5-cyclopropylphenyl)boronic acid has diverse applications in scientific research:
作用機序
The mechanism of action of (2-Chloro-5-cyclopropylphenyl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby modulating enzyme activity .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the chlorine and cyclopropyl substituents, making it less sterically hindered and more reactive in certain reactions.
(2-Chloro-5-methylphenyl)boronic Acid: Similar structure but with a methyl group instead of a cyclopropyl group, affecting its reactivity and stability.
(2-Chloro-5-fluorophenyl)boronic Acid: Contains a fluorine atom instead of a cyclopropyl group, influencing its electronic properties and reactivity.
Uniqueness
(2-Chloro-5-cyclopropylphenyl)boronic acid is unique due to the presence of both a chlorine atom and a cyclopropyl group on the phenyl ring. This combination imparts distinct steric and electronic effects, making it valuable in specific synthetic applications and research studies.
特性
分子式 |
C9H10BClO2 |
|---|---|
分子量 |
196.44 g/mol |
IUPAC名 |
(2-chloro-5-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H10BClO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6,12-13H,1-2H2 |
InChIキー |
XMHZVCZDVFRQFL-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C2CC2)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


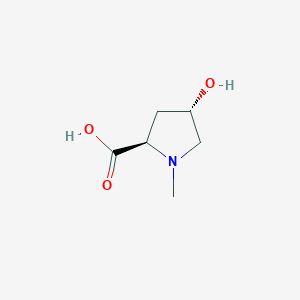
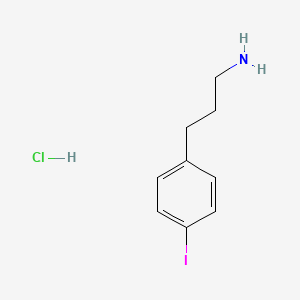
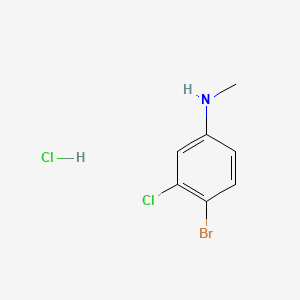
amine hydrochloride](/img/structure/B13458519.png)

![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-3-yl)urea hydrochloride](/img/structure/B13458537.png)
![Benzo[d]thiazol-7-ylboronic acid](/img/structure/B13458546.png)
![Tert-butyl 1-bromo-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13458548.png)
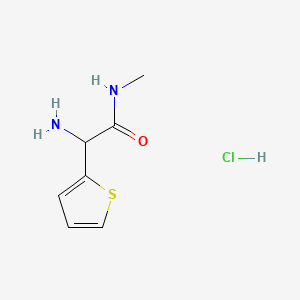
![2-(6,6-Difluorospiro[3.3]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13458554.png)
![tert-butyl N-{[2-(methoxymethyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13458568.png)
![Tert-butyl 4-(aminomethyl)-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458575.png)
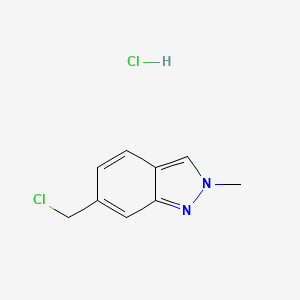
![{Bicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13458586.png)
